

Application Notes and Protocols for FHND5071 Xenograft Model Establishment

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For Researchers, Scientists, and Drug Development Professionals

Introduction

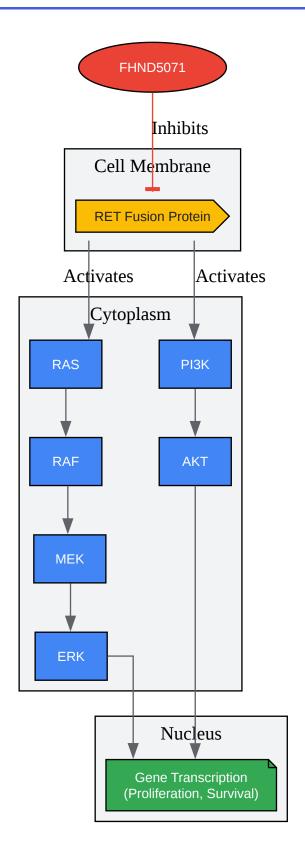
FHND5071 is an orally bioavailable, selective inhibitor of the rearranged during transfection (RET) proto-oncogene receptor tyrosine kinase.[1] Dysregulation of RET activity, through mutations or fusions, is a key driver in the development and progression of various cancers.[1] Preclinical studies have demonstrated that **FHND5071** exhibits significant anti-tumor efficacy in various xenograft models, including those derived from patients (PDX).[2] This document provides detailed protocols for the establishment of xenograft models relevant to the study of **FHND5071**'s therapeutic potential.

Mechanism of Action

FHND5071 selectively targets and binds to wild-type RET as well as various RET fusions and mutations. This inhibition blocks the autophosphorylation of RET, leading to the downregulation of downstream signaling pathways such as RAS/MAPK and PI3K/AKT, which are crucial for cell proliferation and survival.[2][3] Consequently, this inhibits the growth of tumors exhibiting heightened RET activity. **FHND5071** has the significant advantage of being able to cross the blood-brain barrier, making it a potential treatment for brain metastases.

Signaling Pathway





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Caption: FHND5071 inhibits the RET fusion protein, blocking downstream signaling pathways.



Preclinical Efficacy of FHND5071 in Xenograft Models

FHND5071 has demonstrated significant anti-tumor activity in various preclinical models. The following tables summarize the key findings from these studies.

Table 1: In Vitro Potency of FHND5071

Assay Type	Target	IC50 (nM)
Enzymatic Assay	RET wild type, fusions, and mutations	4.47 - 19.26
Data from Zhu, Y. et al., 2023.		

Table 2: In Vivo Efficacy of FHND5071 in Xenograft Models

Model Type	Cancer Type	RET Alteration	Dose	Tumor Growth Inhibition (TGI)
Allograft	Ba/F3 Cells	KIF5B-RET	≥3 mg/kg QD	Significant
PDX	Colorectal Cancer	CCDC6-RET	30 mg/kg QD	100%
PDX	Ovarian Cancer	NCOA4-RET	30 mg/kg QD	100%
Intracranial Xenograft	Ba/F3 Cells	CCDC6-RET	30 mg/kg QD	Significant life extension
Data from Zhu, Y. et al., 2023.				

Experimental Protocols

The following are detailed protocols for establishing various xenograft models to evaluate the efficacy of **FHND5071**.



Cell Line-Derived Subcutaneous Xenograft Model

This protocol is suitable for engineered cell lines expressing RET fusions (e.g., Ba/F3 with KIF5B-RET) or cancer cell lines with endogenous RET alterations.

Materials:

- Cancer cell line with desired RET fusion (e.g., CUTO22, CUTO32 for NSCLC with KIF5B-RET).
- Appropriate cell culture medium (e.g., RPMI-1640) with supplements (10% FBS, 1% Penicillin-Streptomycin).
- Phosphate-buffered saline (PBS), sterile.
- Trypsin-EDTA.
- Matrigel (optional, can enhance tumor take rate).
- Immunocompromised mice (e.g., NOD/SCID, NSG), 6-8 weeks old.
- 1 mL syringes with 27-gauge needles.
- Digital calipers.

Protocol:

- Cell Culture: Culture cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.
- Cell Preparation:
 - Wash cells with PBS and detach using Trypsin-EDTA.
 - Neutralize trypsin with complete medium and centrifuge the cell suspension.
 - Wash the cell pellet twice with sterile PBS.



- Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) on ice. The final cell concentration should be 1 x 10⁷ to 5 x 10⁷ cells/mL.
- Animal Inoculation:
 - Anesthetize the mouse using an appropriate method.
 - Shave and sterilize the injection site on the right flank.
 - Inject 100-200 μL of the cell suspension subcutaneously.
- Tumor Monitoring:
 - Monitor the animals daily for tumor development and overall health.
 - Once tumors are palpable, measure the length and width using digital calipers 2-3 times per week.
 - Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
 - Initiate FHND5071 treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

Patient-Derived Xenograft (PDX) Model

PDX models are established directly from patient tumor tissue and more closely recapitulate the heterogeneity and microenvironment of human cancers.

Materials:

- Fresh patient tumor tissue, collected under sterile conditions.
- Transport medium (e.g., RPMI-1640 with antibiotics).
- Surgical instruments (scalpels, forceps).
- Matrigel.
- Highly immunocompromised mice (e.g., NSG mice).



Trocar for implantation.

Protocol:

- Tissue Processing:
 - Immediately place fresh tumor tissue in transport medium on ice.
 - In a sterile biosafety cabinet, wash the tissue with sterile PBS.
 - Mechanically mince the tumor into small fragments (2-3 mm³).
- Animal Implantation:
 - Anesthetize an NSG mouse.
 - Make a small incision on the flank.
 - Using a trocar, implant a single tumor fragment subcutaneously.
 - Close the incision with surgical clips or sutures.
- Tumor Growth and Passaging:
 - Monitor the mouse for tumor growth.
 - Once the tumor reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor.
 - The harvested tumor can be serially passaged into new cohorts of mice for expansion and subsequent efficacy studies with FHND5071.

Intracranial Xenograft Model

This model is crucial for evaluating the efficacy of brain-penetrant drugs like **FHND5071** against brain tumors or metastases.

Materials:



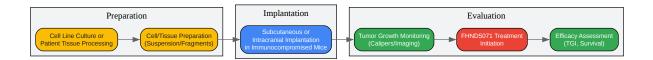
- Tumor cells prepared as a single-cell suspension.
- Stereotactic apparatus.
- Hamilton syringe with a 30-gauge needle.
- Anesthetic and analgesic agents.
- Bioluminescence imaging system (if using luciferase-expressing cells).

Protocol:

- Cell Preparation: Prepare a high-concentration, low-volume suspension of tumor cells (e.g., 1 x 10⁵ cells in 2-5 μL).
- Stereotactic Surgery:
 - Anesthetize the mouse and secure it in the stereotactic frame.
 - Make a small incision in the scalp to expose the skull.
 - Using a dental drill, create a small burr hole at specific coordinates relative to the bregma to target a specific brain region (e.g., striatum).
 - Slowly inject the cell suspension into the brain parenchyma using the Hamilton syringe.
 - Withdraw the needle slowly and suture the scalp.
- Monitoring and Efficacy Evaluation:
 - Monitor the mice for neurological signs and body weight loss.
 - If using bioluminescent cells, tumor growth can be monitored non-invasively.
 - Initiate FHND5071 treatment and evaluate its effect on survival or tumor burden.

Experimental Workflow





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Caption: General workflow for establishing and evaluating **FHND5071** in xenograft models.

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